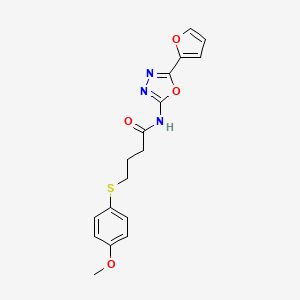
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide is a useful research compound. Its molecular formula is C17H17N3O4S and its molecular weight is 359.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, synthesizing findings from various studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H15N3O3S
- Molecular Weight : 315.36 g/mol
- IUPAC Name : this compound
This compound features a furan ring, an oxadiazole moiety, and a thioether linkage with a methoxyphenyl group, which are known to contribute to various biological activities.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of compounds containing oxadiazole and thiol groups. For instance:
- Antibacterial Effects : Compounds similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives with oxadiazole rings have been reported to exhibit potent antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The presence of the furan moiety has been associated with antifungal properties. Studies indicate that related compounds demonstrate effectiveness against fungal pathogens like Candida albicans .
Anticancer Activity
The compound's structure suggests potential anticancer properties:
- Mechanism of Action : Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and induction of oxidative stress .
- Case Studies : A study on related oxadiazole compounds showed significant cytotoxicity against human cancer cell lines, suggesting that this compound may also possess similar properties .
Anti-inflammatory Activity
The compound is also being investigated for its anti-inflammatory effects:
- Inflammation Pathways : Compounds with structural similarities have been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro .
- Experimental Evidence : In animal models, derivatives have demonstrated the ability to alleviate symptoms of inflammation, indicating potential therapeutic applications in inflammatory diseases .
Summary of Research Findings
属性
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methoxyphenyl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-22-12-6-8-13(9-7-12)25-11-3-5-15(21)18-17-20-19-16(24-17)14-4-2-10-23-14/h2,4,6-10H,3,5,11H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEXMDCTHMCPSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














